An In-depth Technical Guide to the Chemical Properties of Ethyl 6(Z)-octadecenoate
An In-depth Technical Guide to the Chemical Properties of Ethyl 6(Z)-octadecenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6(Z)-octadecenoate, also known as ethyl petroselinate or petroselinic acid ethyl ester, is the ethyl ester of petroselinic acid, a monounsaturated omega-12 fatty acid. Petroselinic acid is a positional isomer of oleic acid, with the double bond at the 6th position instead of the 9th. This structural difference imparts unique chemical and physical properties that are of interest in various fields, including pharmaceuticals, cosmetics, and industrial applications. This technical guide provides a comprehensive overview of the chemical properties of Ethyl 6(Z)-octadecenoate, including its physicochemical characteristics, synthesis, and analytical methodologies. Furthermore, it delves into the known biological activities of its parent compound, petroselinic acid, offering insights into potential therapeutic applications.
Chemical and Physical Properties
Table 1: Physicochemical Properties of Ethyl 6(Z)-octadecenoate and its Isomer, Ethyl Oleate.
| Property | Ethyl 6(Z)-octadecenoate | Ethyl 9(Z)-octadecenoate (Ethyl Oleate) |
| CAS Number | 34302-52-8[1] | 111-62-6[2][3] |
| Molecular Formula | C20H38O2[1] | C20H38O2[4] |
| Molecular Weight | 310.52 g/mol [1] | 310.51 g/mol [2] |
| Boiling Point | Data not available | 335.21 °C @ 800 Torr[5] |
| Melting Point | Data not available | -18.030 °C[5] |
| Density | Data not available | 0.87 g/cm³ (liquid)[5] |
| Solubility | Data not available | Soluble in chloroform[2] |
| Purity | >99% (commercially available)[1][6] | - |
| Storage | Freezer[1][6] | -20°C[2] |
Experimental Protocols
Synthesis of Ethyl 6(Z)-octadecenoate
A general method for the synthesis of fatty acid ethyl esters is through the esterification of the corresponding fatty acid with ethanol in the presence of an acid catalyst.
General Protocol for Esterification:
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Reactants: Petroselinic acid, absolute ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
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Procedure:
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Dissolve petroselinic acid in an excess of absolute ethanol.
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Add the acid catalyst to the solution.
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Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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After completion, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).
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Remove the excess ethanol under reduced pressure.
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Extract the ethyl petroselinate with an organic solvent (e.g., diethyl ether or hexane).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Purify the crude product by column chromatography on silica gel to obtain pure Ethyl 6(Z)-octadecenoate.
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Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a standard technique for the analysis of fatty acid esters.
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Sample Preparation: The sample is typically dissolved in a volatile organic solvent like hexane or dichloromethane.
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GC Conditions:
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Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used. For better separation of positional isomers like petroselinate and oleate, longer columns (e.g., 100 m) or derivatization to butyl esters may be necessary[7].
-
Injector Temperature: Typically set around 250-280°C.
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Oven Temperature Program: A temperature gradient is used, for example, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 250-300°C) to ensure separation of different components.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
-
MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
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Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used.
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Detection: The mass spectrum of the eluting compound is recorded, and identification is achieved by comparing the fragmentation pattern with spectral libraries (e.g., NIST). A characteristic fragment for fatty acid ethyl esters is often observed at m/z 88[8][9].
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of Ethyl 6(Z)-octadecenoate.
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¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), the olefinic protons of the cis-double bond, the methylene group alpha to the carbonyl group, the long aliphatic chain, and the terminal methyl group.
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¹³C NMR: The carbon NMR spectrum will provide signals for the carbonyl carbon of the ester, the two carbons of the double bond, the carbons of the ethyl group, and the various methylene carbons along the fatty acid chain[10]. The chemical shifts will be influenced by the position of the double bond.
Infrared (IR) Spectroscopy:
FTIR spectroscopy can be used to identify the functional groups present in the molecule.
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The spectrum of Ethyl 6(Z)-octadecenoate is expected to show a strong absorption band corresponding to the C=O stretching of the ester group (around 1740 cm⁻¹).
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A peak corresponding to the C=C stretching of the cis-double bond will be observed around 1655 cm⁻¹.
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C-H stretching and bending vibrations for the aliphatic chain will also be present[11][12].
Biological Activity and Signaling Pathways of Petroselinic Acid
While specific biological data for Ethyl 6(Z)-octadecenoate is limited, the parent compound, petroselinic acid, has been the subject of recent research, revealing significant biological activities. It is plausible that the ethyl ester may exhibit similar activities or serve as a prodrug that is hydrolyzed in vivo to release the active fatty acid.
Anti-inflammatory Activity via Suppression of Type I Interferon Signaling
Petroselinic acid has been identified as an inhibitor of the type I interferon (IFN) signaling pathway, which is implicated in autoimmune diseases. It is believed to exert its effect by inhibiting the phosphorylation of key downstream signaling proteins, TBK1 and IRF3[13].
Caption: Petroselinic acid's inhibition of the cGAS-STING pathway.
Antifungal Activity by Targeting Fructose-1,6-bisphosphate Aldolase
Recent studies have also uncovered the antifungal properties of petroselinic acid. It has been shown to target and inhibit the enzyme fructose-1,6-bisphosphate aldolase (Fba1p), a key enzyme in the glycolysis pathway of fungi like Candida albicans[14].
Caption: Antifungal mechanism of petroselinic acid via Fba1p inhibition.
Conclusion
Ethyl 6(Z)-octadecenoate is a fatty acid ester with potential applications in various scientific and industrial domains. While specific physicochemical data for this compound remains to be fully elucidated, its close relationship to ethyl oleate provides a useful reference point. The known biological activities of its parent compound, petroselinic acid, particularly its anti-inflammatory and antifungal properties, highlight promising avenues for future research and development. The experimental protocols outlined in this guide provide a foundation for the synthesis and analysis of Ethyl 6(Z)-octadecenoate, which will be crucial for further exploring its properties and potential applications. Further investigation into the specific biological activities of the ethyl ester is warranted to determine if it shares the therapeutic potential of its parent fatty acid.
References
- 1. larodan.com [larodan.com]
- 2. Ethyl oleate | 111-62-6 [chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Ethyl Oleate | C20H38O2 | CID 5363269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. larodan.com [larodan.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization and Identification of Fatty Acid Ethyl Esters from Refined Used Cooking Oil as Biodiesel by Using Spectroscopic Techniques Approach | Scientific.Net [scientific.net]
- 9. researchgate.net [researchgate.net]
- 10. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling [mdpi.com]
- 14. Discovery of petroselinic acid with in vitro and in vivo antifungal activity by targeting fructose-1,6-bisphosphate aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
